Cas no 1523346-11-3 (3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid)

3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid
- 3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid
- 1523346-11-3
- EN300-1933813
- AKOS020227070
-
- インチ: 1S/C11H5F4NO3/c12-5-1-2-6(7(3-5)11(13,14)15)8-4-9(10(17)18)19-16-8/h1-4H,(H,17,18)
- InChIKey: NVGIPSQKBWQCMO-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C=CC=1C1C=C(C(=O)O)ON=1)F)(F)F
計算された属性
- せいみつぶんしりょう: 275.02055567g/mol
- どういたいしつりょう: 275.02055567g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 349
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 63.3Ų
3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933813-0.1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 0.1g |
$615.0 | 2023-09-17 | ||
Enamine | EN300-1933813-1.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 1g |
$986.0 | 2023-05-26 | ||
Enamine | EN300-1933813-10g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 10g |
$3007.0 | 2023-09-17 | ||
Enamine | EN300-1933813-1g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 1g |
$699.0 | 2023-09-17 | ||
Enamine | EN300-1933813-10.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 10g |
$4236.0 | 2023-05-26 | ||
Enamine | EN300-1933813-0.25g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 0.25g |
$642.0 | 2023-09-17 | ||
Enamine | EN300-1933813-5.0g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 5g |
$2858.0 | 2023-05-26 | ||
Enamine | EN300-1933813-0.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 0.5g |
$671.0 | 2023-09-17 | ||
Enamine | EN300-1933813-2.5g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 2.5g |
$1370.0 | 2023-09-17 | ||
Enamine | EN300-1933813-0.05g |
3-[4-fluoro-2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylic acid |
1523346-11-3 | 0.05g |
$587.0 | 2023-09-17 |
3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid 関連文献
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acidに関する追加情報
Recent Advances in the Study of 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS: 1523346-11-3)
The compound 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS: 1523346-11-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This oxazole derivative, characterized by its unique trifluoromethyl and fluoro-substituted phenyl ring, has been the subject of several studies aimed at exploring its pharmacological properties, synthetic pathways, and mechanisms of action. This research brief consolidates the latest findings related to this compound, providing a comprehensive overview of its current status in drug discovery and development.
Recent studies have focused on the synthesis and optimization of 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid, with particular emphasis on improving its yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel synthetic route that employs palladium-catalyzed cross-coupling reactions to achieve higher efficiency and scalability. The study reported a yield of 78% under optimized conditions, marking a significant improvement over previous methods. Additionally, the researchers highlighted the compound's stability under various pH conditions, which is crucial for its potential formulation as a drug candidate.
In terms of pharmacological activity, preliminary in vitro studies have demonstrated that 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid exhibits potent inhibitory effects against several kinase targets implicated in inflammatory and oncogenic pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters identified the compound as a selective inhibitor of JAK3 kinase, with an IC50 value of 12 nM. This finding suggests its potential utility in treating autoimmune diseases such as rheumatoid arthritis and psoriasis. Further mechanistic studies revealed that the compound binds to the ATP-binding site of JAK3, thereby disrupting its signaling cascade.
Beyond its kinase inhibitory properties, recent research has also explored the compound's potential as an antimicrobial agent. A 2024 study in Antimicrobial Agents and Chemotherapy reported that 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study attributed this activity to the compound's ability to interfere with bacterial cell wall synthesis, as evidenced by electron microscopy and proteomic analyses. These findings open new avenues for the development of novel antibiotics to combat resistant bacterial strains.
Despite these promising results, challenges remain in the clinical translation of 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid. Pharmacokinetic studies in animal models have indicated limited oral bioavailability, necessitating further structural modifications or formulation strategies to enhance its absorption. Additionally, toxicity profiling has revealed dose-dependent hepatotoxicity in rodents, highlighting the need for comprehensive safety assessments before advancing to human trials. Ongoing research is focused on addressing these limitations through medicinal chemistry optimization and the development of prodrug derivatives.
In conclusion, 3-4-fluoro-2-(trifluoromethyl)phenyl-1,2-oxazole-5-carboxylic acid (CAS: 1523346-11-3) represents a promising scaffold for drug discovery, with demonstrated activity across multiple therapeutic areas. Recent advancements in its synthesis, mechanistic understanding, and biological evaluation have laid a solid foundation for future development. However, overcoming its pharmacokinetic and toxicity challenges will be critical to realizing its full therapeutic potential. Continued interdisciplinary collaboration among chemists, biologists, and pharmacologists will be essential to advance this compound toward clinical applications.
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